Isothiazol-5-ylboronic acid
Description
Significance of Isothiazol-5-ylboronic Acid as a Heterocyclic Boronic Acid Building Block
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. A significant percentage of top-selling pharmaceuticals incorporate heterocyclic structures. sigmaaldrich.com Consequently, methods to efficiently construct molecules containing these rings are of paramount importance. Heterocyclic boronic acids, including this compound, serve as crucial building blocks for this purpose. researchgate.netnih.gov
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction allows for the precise formation of a carbon-carbon bond, enabling chemists to "couple" the isothiazole (B42339) ring to another organic molecule, such as an aryl or heteroaryl halide. enamine.net This capability is highly valued in drug discovery and development, where the isothiazole moiety can be introduced as a key pharmacophoric element to modulate the biological activity of a target molecule. pharmiweb.com
A notable application of isothiazole-containing building blocks is in the development of kinase inhibitors. For instance, research into potent inhibitors of c-Met kinase, a protein implicated in cancer, has utilized an analogue, 3-methyl-isothiazol-5-ylboronic acid, to synthesize advanced inhibitor structures. The isothiazolyl group serves as a critical replacement fragment in the exploration of the inhibitor's structure-activity relationship.
Overview of Boronic Acid Derivatives and Their Research Importance
Boronic acids are a class of organoboron compounds with the general formula R–B(OH)₂. musechem.com The boron atom in these molecules is electron-deficient, making them act as mild Lewis acids, a property central to their reactivity. numberanalytics.com First synthesized in 1860, boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry due to their versatility, stability, and ease of handling. researchgate.netmusechem.com
The paramount importance of boronic acids in research stems from their central role in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.com This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provides a powerful and versatile method for forming carbon-carbon bonds. numberanalytics.com It is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comnih.gov
Beyond the Suzuki coupling, boronic acids participate in a wide range of other chemical transformations, including Chan-Lam coupling (forming carbon-nitrogen or carbon-oxygen bonds) and additions to carbonyl compounds. researchgate.netmusechem.com In medicinal chemistry, the interest in boronic acids has grown significantly since the approval of bortezomib (B1684674) (Velcade®), a proteasome inhibitor used in cancer therapy. researchgate.netmdpi.com The boronic acid group in bortezomib is crucial to its mechanism, forming a stable complex with the active site of the proteasome. researchgate.net This success has spurred the development of other boron-containing drugs and highlighted the potential of boronic acid derivatives as bioactive molecules. mdpi.comsigmaaldrich.com
Interactive Data Tables
Below are data tables summarizing key information related to this compound and the foundational Suzuki-Miyaura reaction.
Table 1: Properties of this compound and a Related Compound This table outlines the basic chemical properties of this compound and a structurally related compound found in commercial and research contexts.
| Property | This compound | Benzo[c]this compound |
| Molecular Formula | C₃H₄BNO₂S | C₇H₆BNO₂S bldpharm.com |
| Molecular Weight | Not explicitly found | 179.00 g/mol bldpharm.com |
| CAS Number | 1162262-34-1 | 1310404-02-4 libretexts.org |
| Class | Heterocyclic Boronic Acid researchgate.net | Heterocyclic Boronic Acid researchgate.net |
Table 2: Overview of the Suzuki-Miyaura Cross-Coupling Reaction This table provides a summary of the key components and significance of the Suzuki-Miyaura reaction, a primary application for boronic acids like this compound.
| Component | Description |
| Organoboron Reagent | Typically a boronic acid (R-B(OH)₂) or a boronic ester. It provides one of the carbon fragments for the new bond. |
| Organic Halide | An organic compound containing a halogen (e.g., R'-X where X = Br, I, Cl) or a triflate. It provides the second carbon fragment. |
| Palladium Catalyst | A palladium(0) complex that facilitates the reaction cycle of oxidative addition, transmetalation, and reductive elimination. boronmolecular.com |
| Base | Required to activate the boronic acid, making it more nucleophilic and facilitating the transmetalation step. |
| Significance | A highly reliable and versatile method for C-C bond formation, tolerant of many functional groups, with wide applications in synthesizing complex molecules like pharmaceuticals and polymers. enamine.net |
Structure
2D Structure
Properties
IUPAC Name |
1,2-thiazol-5-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-1-2-5-8-3/h1-2,6-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAFKZTYRHXQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NS1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isothiazol 5 Ylboronic Acid and Its Proximal Precursors
Direct Boronylation Strategies for the Isothiazole (B42339) Core
Direct borylation methods introduce a boron moiety onto the isothiazole ring in a single key step, either by activating a C-H bond or by transforming a carbon-halogen bond.
A classic and effective method for synthesizing arylboronic acids involves a metal-halogen exchange. wikipedia.orgnih.gov This strategy is particularly useful for introducing functionality at a specific position defined by a halogen precursor. The process begins with a 5-haloisothiazole, typically 5-bromoisothiazole (B42996) or 5-iodoisothiazole, which undergoes a metal-halogen exchange upon treatment with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi). wikipedia.orgethz.ch This reaction is typically performed under anhydrous conditions at very low temperatures (e.g., -78 °C) to generate a highly reactive 5-lithioisothiazole intermediate.
This lithiated species is a potent nucleophile and is immediately "quenched" by adding an electrophilic boron source. acsgcipr.org Trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, are common electrophiles for this purpose. nih.gov The reaction forms a boronate ester intermediate, which, upon subsequent acidic aqueous workup, hydrolyzes to yield the final Isothiazol-5-ylboronic acid. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org
| Step | Reagent/Condition | Purpose |
| 1. Metalation | 5-Haloisothiazole + n-Butyllithium | Formation of 5-lithioisothiazole intermediate |
| Anhydrous solvent (e.g., THF, ether) | Prevents premature quenching of the organolithium | |
| Cryogenic temperature (-78 °C) | Stabilizes the reactive intermediate | |
| 2. Borylation | Trialkyl borate (e.g., B(OiPr)₃) | Electrophilic trapping of the carbanion |
| 3. Hydrolysis | Acidic aqueous workup (e.g., HCl) | Conversion of boronate ester to boronic acid |
Transition metal-catalyzed C-H borylation has emerged as a powerful, atom-economical method for creating carbon-boron bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates like organohalides. nih.govrsc.org This approach typically employs catalysts based on iridium or rhodium. rsc.orgmdpi.com For the synthesis of this compound, this method would involve the direct, regioselective borylation of the C-H bond at the 5-position of the isothiazole ring.
The regioselectivity of C-H borylation on heteroaromatic rings is influenced by steric and electronic factors. rsc.org In many cases, the reaction is catalyzed by an iridium complex, such as [Ir(OMe)(COD)]₂, in the presence of a specialized ligand (e.g., a substituted bipyridine), and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). mdpi.com The reaction proceeds via oxidative addition of the C-H bond to the metal center, followed by reductive elimination to form the C-B bond and regenerate the catalyst. While highly efficient for many aromatic systems, achieving high regioselectivity for a specific position on a substituted heterocycle like isothiazole can be challenging and may depend heavily on the substrate and catalyst system employed. rsc.org
| Component | Example | Role in Reaction |
| Substrate | Isothiazole | Provides the C-H bond for functionalization |
| Catalyst | [Ir(OMe)(COD)]₂ | Activates the C-H bond |
| Ligand | 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) | Modulates catalyst activity and selectivity |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boron moiety |
| Solvent | Tetrahydrofuran (THF), Cyclohexane | Reaction medium |
Cross-Coupling Based Synthesis of Isothiazolylboronic Acids
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of isothiazolylboronic acids, palladium-catalyzed borylation reactions are particularly prominent.
The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for synthesizing boronate esters from organic halides or triflates. wikipedia.orgorganic-chemistry.org To generate this compound derivatives, a 5-haloisothiazole (typically bromide or iodide) is reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.com
The reaction requires a palladium catalyst, such as PdCl₂(dppf) [Pd(II)Cl₂(1,1'-bis(diphenylphosphino)ferrocene)] or a combination of a Pd(0) source like Pd₂(dba)₃ and a phosphine (B1218219) ligand. wikipedia.orgrsc.org A base, typically potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. alfa-chemistry.comrsc.org This method is valued for its mild reaction conditions and high tolerance for a wide range of functional groups. alfa-chemistry.com The initial product is the isothiazole-5-boronic acid pinacol (B44631) ester, which can be isolated or hydrolyzed in a subsequent step to the desired boronic acid.
Beyond the standard Miyaura borylation, other palladium-catalyzed methods offer alternative pathways to arylboronic acids and their esters. A notable variation involves the use of different boron reagents. For instance, tetrahydroxydiboron (B82485) (B₂(OH)₄) can be used in place of B₂pin₂. nih.govorganic-chemistry.org A key advantage of this reagent is that its coupling with an aryl halide directly produces the arylboronic acid, circumventing the need for an intermediate boronate ester and the subsequent hydrolysis step. nih.gov
These reactions are also catalyzed by palladium complexes and are compatible with various functional groups. organic-chemistry.org The development of these direct synthesis routes from aryl chlorides, which are often more readily available and less expensive than bromides or iodides, represents a significant advancement in the field. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with less reactive aryl chlorides. organic-chemistry.org
| Reaction Type | Boron Reagent | Initial Product | Key Features |
| Miyaura Borylation | Bis(pinacolato)diboron (B₂pin₂) | Boronate Ester | Widely used, mild conditions, good functional group tolerance. wikipedia.orgalfa-chemistry.com |
| Direct Borylation | Tetrahydroxydiboron (B₂(OH)₄) | Boronic Acid | Direct synthesis, avoids ester hydrolysis step. nih.gov |
Preparation of this compound Derivatives
Once this compound is synthesized, it can be converted into various derivatives that may offer improved stability, handling, or reactivity in subsequent applications like Suzuki-Miyaura cross-coupling. vt.edu
Boronate Esters: The most common derivatives are boronate esters. While often formed as intermediates in Miyaura borylations (e.g., the pinacol ester), they can also be prepared directly from the boronic acid by condensation with a diol, such as pinacol or diethanolamine, typically under conditions that remove water. vt.edu These esters are generally more stable, less polar, and easier to purify via chromatography than the free boronic acids.
Trifluoroborate Salts: A particularly stable and useful class of derivatives is the potassium organotrifluoroborates. These are crystalline, air-stable solids prepared by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.gov Potassium isothiazol-5-yltrifluoroborate is significantly more stable towards protodeborylation than the corresponding boronic acid and serves as an excellent coupling partner in Suzuki-Miyaura reactions.
The ability to easily convert between the boronic acid and its derivatives provides synthetic flexibility, allowing chemists to choose the optimal boron species for a given transformation. nih.govvt.edu
Synthesis of this compound Pinacol Esters
The pinacol ester of this compound serves as a stable, isolable precursor to the final compound. A primary and effective method for its synthesis is the palladium-catalyzed cross-coupling reaction, commonly known as the Miyaura borylation. orgsyn.org This transformation typically involves the reaction of a halogenated isothiazole, such as 5-bromoisothiazole, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source like Pd(OAc)₂ or PdCl₂(dppf) and a phosphine ligand. A base, typically a potassium salt such as potassium acetate (KOAc), is essential for the catalytic cycle. google.com The reaction is generally performed in an aprotic organic solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF) at elevated temperatures.
A representative synthetic protocol is outlined below:
A reaction vessel is charged with 5-bromoisothiazole, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst.
The vessel is purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen, which can deactivate the catalyst.
Anhydrous solvent is added, and the mixture is heated, typically in the range of 80-100 °C, until the starting material is consumed.
Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
The crude product is then purified, commonly by silica (B1680970) gel column chromatography, to yield the desired isothiazole-5-boronic acid pinacol ester. google.com
Table 1: Representative Reaction Conditions for Miyaura Borylation of 5-Bromoisothiazole
| Parameter | Condition | Purpose |
| Starting Material | 5-Bromoisothiazole | Provides the isothiazole scaffold |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Source of the pinacol boronate moiety |
| Catalyst | PdCl₂(dppf) or similar Pd(0)/Pd(II) complex | Facilitates the C-B bond formation |
| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |
| Solvent | 1,4-Dioxane or DMF | Solubilizes reactants and facilitates heat transfer |
| Temperature | 80-100 °C | Provides energy to overcome activation barrier |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation and side reactions |
Controlled Hydrolysis of Boronate Esters to the Parent Boronic Acid
Pinacol boronate esters are valued for their stability, which allows for easy handling and purification. nih.gov However, for subsequent applications, conversion to the free boronic acid is often necessary. This is achieved through controlled hydrolysis, which cleaves the boronate ester bond.
Several methods exist for the deprotection of pinacol boronate esters. nih.gov A common approach involves acidic hydrolysis, where the ester is treated with an aqueous acid, such as hydrochloric acid (HCl). nih.gov The equilibrium of this reaction can be shifted towards the product side by removing the pinacol byproduct or by using a large excess of water.
Another effective, two-step procedure involves an initial transesterification with diethanolamine, followed by hydrolysis. nih.gov This method is advantageous due to its mild conditions and the ease of product isolation.
A general procedure for the hydrolysis is as follows:
The this compound pinacol ester is dissolved in a suitable organic solvent, such as diethyl ether.
An aqueous acid solution is added, and the biphasic mixture is stirred vigorously at room temperature.
The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Once the hydrolysis is complete, the organic layer is separated, and the aqueous layer may be extracted further to ensure complete recovery.
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to afford the crude this compound. orgsyn.org Further purification can be achieved by recrystallization.
It is important to note that the hydrolysis of boronate esters is a reversible process, and the stability of the resulting boronic acid can be a concern. researchgate.net
Advanced Considerations in this compound Synthesis
The successful synthesis of heteroarylboronic acids requires careful attention to reaction parameters and an understanding of the inherent challenges associated with these compounds.
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound pinacol ester is dependent on the fine-tuning of several reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the outcome of the Miyaura borylation.
Base: The strength and solubility of the base are important. While potassium acetate is commonly used, other bases like potassium carbonate or cesium carbonate may offer advantages in specific cases.
Solvent: The polarity and boiling point of the solvent affect reactant solubility and the accessible temperature range. Aprotic polar solvents are generally preferred.
Temperature: Higher temperatures typically increase the reaction rate, but can also lead to catalyst decomposition or side reactions. The optimal temperature is a balance between reaction rate and stability.
Systematic screening of these variables, often employing design of experiment (DoE) methodologies, can lead to a robust and high-yielding process.
Table 2: Variables for Optimization in Miyaura Borylation
| Variable | Common Options | Potential Impact |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Catalyst activity and stability |
| Ligand | PPh₃, SPhos, XPhos, dppf | Reaction rate, selectivity, and catalyst lifetime |
| Base | KOAc, K₂CO₃, Cs₂CO₃, K₃PO₄ | Rate of transmetalation, substrate compatibility |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile | Reactant solubility, reaction temperature |
Challenges in Isolation and Handling of Heteroarylboronic Acids
Heteroarylboronic acids, including this compound, present unique challenges in their isolation and handling due to their inherent chemical properties.
A primary challenge is their propensity for protodeboronation, which is the hydrolytic cleavage of the carbon-boron bond under certain conditions, particularly acidic pH. bohrium.com This degradation pathway results in the formation of the parent heterocycle (isothiazole) and boric acid, reducing the yield and purity of the desired product.
Another significant issue is the tendency of many boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines. This process is often reversible upon the addition of water but complicates characterization and stoichiometry calculations.
Purification can also be problematic. Due to their polarity, boronic acids can be difficult to purify via standard reversed-phase HPLC, as they may exhibit poor retention. researchgate.net Purification by silica gel chromatography can also be challenging, as the acidic nature of the silica can promote degradation. mdpi.com
Because of these stability issues, heteroarylboronic acids are often generated in situ for immediate use or stored as their more stable boronate esters, such as the pinacol ester. nih.gov When handling the free acid, it is advisable to use it quickly, store it under anhydrous conditions, and avoid exposure to strong acids or high temperatures.
Reactivity and Mechanistic Investigations of Isothiazol 5 Ylboronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as Isothiazol-5-ylboronic acid, and an organic halide or triflate. libretexts.orgtcichemicals.com This reaction is a powerful tool for creating C-C bonds, particularly for synthesizing biaryl and heteroaryl structures which are prevalent in pharmaceuticals and materials science. tcichemicals.comcsic.essigmaaldrich.com The general mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org
Catalytic Systems and Ligand Optimization in Palladium Catalysis
The efficiency and success of the Suzuki-Miyaura coupling of this compound are highly dependent on the catalytic system employed. This includes the choice of the palladium source, the nature of the supporting ligands, and the use of various additives.
The active catalyst in the Suzuki-Miyaura cycle is a Palladium(0) species. libretexts.orgacsgcipr.org The reaction is initiated by the oxidative addition of the organic halide to the Pd(0) complex. libretexts.org Chemists can introduce palladium into the reaction in two main forms: as a stable Pd(0) complex or as a Pd(II) salt, which is then reduced in situ to the active Pd(0) state. acsgcipr.org
Commonly used Pd(0) precatalysts include tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, and complexes involving dibenzylideneacetone (B150790) (dba), such as Pd₂(dba)₃. acsgcipr.orgscirp.orgorganic-chemistry.org These complexes directly provide the necessary Pd(0) species for the catalytic cycle to begin.
In recent years, the development of sophisticated palladium precatalysts has offered significant advantages. acs.org These are well-defined, air- and moisture-stable complexes that rapidly generate a monoligated Pd(0) species, LPd(0), under the reaction conditions. rsc.orgnih.gov This approach simplifies reaction setup, often allows for lower catalyst loadings, and can proceed under milder conditions, which is particularly beneficial when working with unstable coupling partners like some heteroarylboronic acids. acs.orgnih.gov
| Precatalyst Type | Common Examples | Role in Catalysis |
| Palladium(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | Directly provides the active Pd(0) catalyst for oxidative addition. acsgcipr.orgscirp.org |
| Palladium(II) | Pd(OAc)₂, PdCl₂ | Requires in situ reduction to the active Pd(0) species to enter the catalytic cycle. acsgcipr.orgnih.gov |
| Modern Precatalysts | Aminobiphenyl-based palladacycles | Air- and moisture-stable complexes that efficiently generate the active LPd(0) species under mild conditions. nih.gov |
The choice of ligand, typically a phosphine (B1218219), is critical as it modulates the stability, solubility, and reactivity of the palladium catalyst. libretexts.orgorganic-chemistry.org Electron-rich and sterically bulky phosphine ligands are known to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. libretexts.org
Early Suzuki reactions often employed simple phosphines like triphenylphosphine (B44618) (PPh₃). libretexts.org However, for more challenging substrates, including heteroaryl systems and less reactive aryl chlorides, advanced ligands are necessary. libretexts.orgorganic-chemistry.org The development of dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos and XPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃) has significantly expanded the scope of the Suzuki-Miyaura reaction. libretexts.orgorganic-chemistry.orgclaremont.edu These ligands promote the formation of highly active, low-coordinate Pd(0) species that are effective even for sterically demanding or electron-rich substrates. rsc.orgrsc.org Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are also widely used and can offer different reactivity and selectivity profiles. cdnsciencepub.com
Ancillary additives, primarily bases, are essential for the transmetalation step. tcichemicals.comorganic-chemistry.org The base activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [Isothiazol-5-yl-B(OH)₃]⁻), which facilitates the transfer of the isothiazolyl group from boron to the palladium center. rsc.orgorganic-chemistry.org The choice of base can significantly impact the reaction outcome. Common bases include inorganic salts like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), as well as organic bases. rsc.orgnih.gov The selection often depends on the specific substrates and the solvent system used.
| Ligand Class | Example(s) | Key Features & Influence |
| Monodentate Arylphosphines | PPh₃, (o-Tolyl)₃P | Traditional ligands, effective for reactive substrates like aryl iodides. libretexts.orgacsgcipr.org |
| Monodentate Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Electron-rich and bulky; highly effective for coupling less reactive substrates like aryl chlorides and triflates. organic-chemistry.orgrsc.org |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | A modern class of highly effective, bulky, and electron-donating ligands that enable challenging couplings under mild conditions. nih.govorganic-chemistry.orgclaremont.edu |
| Bidentate Ferrocenylphosphines | dppf | Widely used bidentate ligand; its bite angle and steric properties can influence catalyst performance and selectivity. cdnsciencepub.comrsc.org |
Substrate Scope and Limitations in Carbon-Carbon Bond Formation
The utility of this compound is defined by its ability to couple with a diverse range of electrophilic partners. While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, certain limitations and challenges exist, particularly with five-membered heterocyclic boronic acids. nih.govnih.gov
This compound and its derivatives can be coupled with a wide variety of aryl and heteroaryl electrophiles. rsc.orgnih.gov The reactivity of the halide or pseudohalide coupling partner generally follows the order: I > Br > OTf >> Cl. libretexts.org While couplings with iodides and bromides are common, reactions involving the less reactive but more cost-effective chlorides often require more sophisticated catalytic systems with highly active ligands. libretexts.orgorganic-chemistry.org
Research has demonstrated the successful coupling of isothiazole (B42339) boronic species with various halogenated aromatic and heteroaromatic rings. For instance, studies have shown that substituted isothiazoles can react with arylboronic acids, indicating the viability of the reverse reaction where the isothiazole is the boron-containing partner. rsc.org The coupling is tolerant of numerous functional groups on the halide partner, including electron-donating and electron-withdrawing substituents. nih.gov However, challenges such as protodeboronation (loss of the boronic acid group) can be an issue for some heteroarylboronic acids, especially under harsh basic conditions or at elevated temperatures, potentially lowering yields. nih.govnih.gov The use of potassium heteroaryltrifluoroborates, which are more stable precursors to boronic acids, can sometimes mitigate these issues. nih.gov
| Coupling Partner | Catalyst System Example | Product Type | Reference |
| Aryl Bromides | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-isothiazoles | rsc.org |
| Aryl Chlorides | Pd(OAc)₂ / RuPhos / K₂CO₃ | 5-Aryl-isothiazoles | nih.gov |
| Heteroaryl Bromides | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 5-Heteroaryl-isothiazoles | psu.edu |
| Heteroaryl Chlorides | Pd₂(dba)₃ / XPhos / K₃PO₄ | 5-Heteroaryl-isothiazoles | nih.gov |
When the isothiazole ring or its coupling partner contains multiple potential reaction sites (e.g., dihalides), regioselectivity becomes a critical issue. In the case of substituted isothiazoles, the electronic properties and steric environment of the ring dictate the preferred site of coupling.
A key study on 3,5-dichloroisothiazole-4-carbonitrile (B127508) demonstrated that Suzuki-Miyaura coupling with various arylboronic acids occurs with high regiospecificity, exclusively at the C-5 position. rsc.org This indicates a higher reactivity of the C-5 halide compared to the C-3 halide in this specific substrate, likely influenced by the electron-withdrawing nitrile group at C-4. This regiospecificity was maintained even when using the corresponding 3,5-dibromo derivative. rsc.org
More broadly, the regioselectivity of Suzuki couplings on dihaloheterocycles can often be controlled by the choice of the catalyst system. rsc.orgacs.org While the inherent electronic properties of the substrate often favor one position, the use of different phosphine ligands can sometimes override this preference. For example, less sterically demanding ligands like dppf might favor reaction at one position, whereas bulkier ligands like QPhos or P(t-Bu)₃ can promote reaction at a different, often more sterically hindered, position. rsc.org This catalyst-controlled selectivity allows for the modular synthesis of diverse isomers from a single dihalo precursor. acs.org As the coupling of this compound does not involve creating a new chiral center, stereochemical control is not a factor in this specific context.
Fundamental Mechanistic Steps of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The catalytic cycle, which typically involves a palladium catalyst, can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgsioc-journal.cn The reaction's versatility is highlighted by its tolerance for a wide array of functional groups and its use of generally stable and environmentally benign organoboron reagents. wikipedia.orgmdpi.com
Oxidative Addition to Palladium
The catalytic cycle commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex. libretexts.orgchemrxiv.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) species. yonedalabs.comrsc.org The reactivity of the organic halide is a critical factor, with the rate of oxidative addition generally following the trend I > Br > Cl. nih.gov For less reactive halides, such as aryl chlorides, the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can facilitate this step by increasing the electron density on the palladium center. wikipedia.orgresearchgate.net Mechanistic studies suggest that the oxidative addition can proceed from either a 14-electron bis-ligated palladium complex (PdL2) or a more reactive 12-electron mono-ligated species (PdL1), depending on the reaction conditions and ligand concentration. chemrxiv.org The stereochemistry of this step is generally retentive for vinyl halides. harvard.edu
Transmetalation Kinetics and Thermodynamics
Following oxidative addition, the transmetalation step occurs, wherein the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. libretexts.orgrsc.org This process is a crucial and often rate-determining step in the catalytic cycle. The presence of a base is essential for transmetalation to proceed. wikipedia.org The base activates the organoboronic acid by forming a more nucleophilic boronate species (R-B(OH)3-), which then reacts with the palladium(II) complex. acs.org
Two primary pathways for transmetalation have been proposed:
The Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate, which is more nucleophilic and readily transfers its organic group to the palladium center. rsc.org
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium-hydroxo or -alkoxo species, which is more susceptible to reaction with the neutral or activated boronic acid. rsc.org
Kinetic and mechanistic studies, including low-temperature rapid injection NMR spectroscopy, have provided evidence for the existence of pre-transmetalation intermediates with Pd-O-B linkages. illinois.edu These studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes as viable intermediates leading to the cross-coupled product. illinois.edu The rate of transmetalation can be influenced by the nature of the boronic acid, with some studies showing that boronic acids can react more chemoselectively than their corresponding pinacol (B44631) esters due to kinetic discrimination. nih.gov For heteroaryl boronic acids like this compound, which can be prone to decomposition, the development of precatalysts that generate the active Pd(0) species rapidly under mild conditions is key to achieving efficient coupling before significant deboronation occurs. mit.edu
Reductive Elimination Pathways
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired product with a new carbon-carbon bond, and the palladium catalyst is regenerated in its catalytically active Pd(0) state. libretexts.orgchemrxiv.org For this step to occur, the two organic fragments must be in a cis orientation on the square planar palladium complex. libretexts.org If the intermediate is in a trans configuration, it must first isomerize to the cis form. uwindsor.ca
Kinetic studies have indicated that reductive elimination is typically a first-order process, dependent only on the concentration of the diorganopalladium(II) complex. libretexts.org The use of bulky ligands can promote reductive elimination by increasing the steric strain on the metal center, thereby facilitating the formation of the C-C bond. wikipedia.org Deuterium labeling experiments have confirmed that this step is an intramolecular process. libretexts.org
Comparative Analysis with Alternative Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling methods exist, each with its own mechanistic nuances and synthetic scope. A comparison with Stille coupling and direct arylation provides context for the specific advantages and limitations of using this compound in Suzuki-Miyaura reactions.
Distinction from Stille Coupling Mechanisms and Scope
The Stille coupling reaction is another palladium-catalyzed cross-coupling method that forms C-C bonds, but it utilizes organotin compounds (stannanes) as the organometallic partner. wikipedia.org
Mechanistic Differences: The catalytic cycle of the Stille reaction is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org However, the key difference lies in the transmetalation step. In Stille coupling, the organostannane transfers its organic group to the palladium center without the requirement of a base. libretexts.org The transmetalation in Stille coupling is often the rate-limiting step and is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium complex. wikipedia.orgrsc.org
Scope and Limitations: Stille coupling is known for its tolerance of a wide range of functional groups. uwindsor.carsc.org However, a significant drawback is the high toxicity of organotin reagents and their byproducts, which can be difficult to remove from the final products. libretexts.orgwikipedia.org In contrast, boronic acids used in Suzuki-Miyaura coupling are generally less toxic and the byproducts are more environmentally benign. mdpi.com While both reactions have a broad scope, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity of the boron reagents. libretexts.org For heterocyclic substrates like isothiazoles, both Suzuki-Miyaura and Stille couplings have been successfully applied. sci-hub.seresearchgate.net
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organotin (stannanes) |
| Base Requirement | Essential for transmetalation | Not required |
| Toxicity of Reagents | Generally low | High |
| Byproducts | Boron-based, often water-soluble | Tin-based, often toxic and difficult to remove |
| Functional Group Tolerance | Broad, but can be sensitive to base | Very broad |
Comparison with Palladium-Catalyzed Direct Arylation
Palladium-catalyzed direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions. nih.gov This method involves the direct coupling of a C-H bond of one partner with an organohalide of another, avoiding the need to pre-functionalize the C-H bond partner with an organometallic group. mdpi.com
Mechanistic Differences: The mechanism of direct arylation typically involves the activation of a C-H bond of the heterocycle, such as an isothiazole, by the palladium catalyst. This can occur through different pathways, including concerted metalation-deprotonation (CMD) or proton abstraction/metalation. The resulting palladacycle intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the cross-coupled product. This is in contrast to the Suzuki-Miyaura pathway, which relies on the transmetalation from a pre-formed organoboron reagent.
Scope and Limitations: Direct arylation offers the advantage of reducing the number of synthetic steps by eliminating the need to prepare the organoboron starting material. nih.gov This can be particularly beneficial for complex molecules. However, controlling regioselectivity in direct arylation can be challenging, especially in heterocycles with multiple C-H bonds. mdpi.com While methods for the direct C-H arylation of thiazoles and isothiazoles have been developed, achieving high selectivity for a specific position, such as the C5 position of isothiazole, may require specific directing groups or carefully optimized reaction conditions. organic-chemistry.orgresearchgate.netrsc.org In contrast, the Suzuki-Miyaura coupling with this compound offers inherent regioselectivity, as the C-C bond formation occurs specifically at the position of the boronic acid group.
| Feature | Suzuki-Miyaura Coupling | Direct C-H Arylation |
|---|---|---|
| Substrate Requirement | Organoboron and organohalide | C-H bond partner and organohalide |
| Atom Economy | Good | Excellent (avoids organometallic reagent) |
| Regioselectivity | Defined by the position of the boronic acid | Can be a challenge, may require directing groups |
| Key Mechanistic Step | Transmetalation | C-H activation |
| Byproducts | Boron-based salts | Acid (e.g., H-X) |
C-H Activation and Site-Selective Functionalization of Isothiazoles
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to molecular complexity compared to traditional cross-coupling reactions that require pre-functionalized starting materials. sci-hub.se For heterocyclic compounds like isothiazole, C-H activation provides a direct route to introduce new substituents, thereby modifying their chemical and biological properties. The inherent electronic nature and the presence of heteroatoms in the isothiazole ring present unique challenges and opportunities for regioselective functionalization.
Palladium catalysis is a cornerstone of modern C-H functionalization chemistry. nih.gov For azole-based heterocycles, palladium-catalyzed direct arylation has been a subject of intense research. researchgate.net In the context of isothiazoles and structurally related compounds like isoxazoles, the C5-position is often a target for selective C-H activation. researchgate.net
Research on the direct C-H arylation of thiazole (B1198619) derivatives has shown that palladium complexes, sometimes without the need for phosphine ligands, can efficiently catalyze the coupling of thiazoles with aryl bromides. researchgate.net These reactions often proceed under aerobic conditions with low catalyst loadings, making them environmentally and economically attractive. researchgate.net For instance, palladium acetate (B1210297) [Pd(OAc)2] has been found to be highly efficient in catalyzing the direct arylation of thiazole derivatives. researchgate.net Similarly, studies on isoxazoles have demonstrated that palladium catalysts can promote cross-coupling with aryl iodides specifically at the C5-position. researchgate.net The choice of ligand, such as 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), and an activator like silver fluoride (B91410) (AgF) has been shown to be critical for achieving high regioselectivity and yield. researchgate.net
These findings on related heterocycles provide a strong basis for the direct functionalization of the isothiazole ring. The C-H bond at the C5-position of isothiazole is susceptible to activation due to the electronic influence of the adjacent sulfur and nitrogen atoms. A general mechanism for such a transformation often involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the heterocycle and abstracts a proton, forming a palladacycle intermediate which then undergoes further reaction with a coupling partner.
Table 1: Representative Conditions for Palladium-Catalyzed Direct C5-Arylation of Azoles
| Heterocycle | Coupling Partner | Catalyst System | Activator/Base | Solvent | Temp (°C) | Yield | Ref |
|---|---|---|---|---|---|---|---|
| Isoxazole | Aryl Iodide | PdCl₂(MeCN)₂ / DPPBz | AgF | DMA | 100 | Good | researchgate.net |
This table presents generalized conditions based on studies of related heterocycles to illustrate the principles applicable to isothiazole functionalization.
To overcome challenges in regioselectivity, the use of directing groups has become a prevalent strategy in C-H activation. sioc-journal.cnrsc.org A directing group is a functional group that is part of the substrate and coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation assistance lowers the activation energy for C-H bond cleavage and ensures that functionalization occurs at a predictable site. nih.gov
In the context of isothiazoles, the ring nitrogen itself can act as a directing group, guiding the catalyst to the C-H bond at the C4-position. However, external directing groups can be installed to override this intrinsic reactivity or to target other positions. Sulfur-containing functional groups have been explored as effective directing groups in various C-H activation reactions, a concept that is intrinsically relevant to the isothiazole scaffold. rsc.org For example, strategies involving Rh(III)-catalyzed annulative coupling have been proposed to proceed via nitrogen-directed C-H activation, followed by cleavage of the N-S bond and subsequent sulfur-directed C-H activation. rsc.org While not a direct functionalization of a pre-existing isothiazole, this highlights the directing potential of the core atoms. The development of removable or transient directing groups further enhances the synthetic utility of this approach, allowing for the introduction of functionality without leaving a permanent directing moiety on the final molecule. nih.gov
The construction of chiral molecules through enantioselective C-H activation is a significant frontier in catalysis. rsc.org This approach aims to create stereogenic centers with high enantiomeric excess, which is crucial for the synthesis of pharmaceuticals and other bioactive molecules. Utilizing chiral ligands on the metal catalyst is the most common strategy to induce asymmetry. rsc.org
While direct enantioselective C-H activation on the isothiazole ring using a boronic acid derivative as the primary substrate is a developing area, related methodologies provide a blueprint. For instance, the catalytic asymmetric functionalization of less reactive N-heteroaromatics like isoxazoles and isothiazoles has been achieved by introducing an exocyclic amino substituent, which can then participate in enantioselective transformations. researchgate.net
Boronic acids and their derivatives are versatile reagents in asymmetric synthesis. rsc.org They can serve as coupling partners in enantioselective cross-coupling reactions or participate in catalytic cycles that generate chirality. For example, the copper-catalyzed direct asymmetric conjugate addition of allyl cyanide to α,β-unsaturated thioamides has been used for the asymmetric synthesis of isothiazoles, demonstrating a pathway to chiral isothiazole-containing structures. bikaken.or.jp The development of chiral palladium or other transition metal complexes capable of performing enantioselective C-H activation on the isothiazole ring, potentially using a boronic acid as a coupling partner, represents a promising direction for future research. rsc.org
Dual catalysis systems, which combine two distinct catalytic cycles to enable a single transformation, have opened new avenues in synthetic chemistry. A prominent example is the merger of photoredox catalysis with transition metal catalysis. upenn.eduprinceton.edu In these systems, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) event to generate a radical species. This radical can then enter the catalytic cycle of a transition metal, such as cobalt or copper, enabling novel cross-coupling reactions under mild conditions. rsc.orgresearchgate.net
The integration of boronic acids into these dual catalytic systems has proven particularly effective. A visible-light-promoted photoredox-cobalt catalyzed Minisci reaction, for example, uses boronic acids as alkyl radical precursors for the functionalization of N-heteroarenes. rsc.org In such a system, the photocatalyst facilitates the generation of an alkyl radical from the boronic acid derivative, which then adds to the protonated heteroarene. The resulting radical cation is then oxidized by the cobalt co-catalyst to complete the cycle. rsc.org
This compound is a prime candidate for participation in such dual catalytic systems. It could potentially serve as an aryl radical source for coupling with other molecules or act as the substrate that is functionalized by radicals generated from other precursors. This approach offers a powerful method for forging C-C bonds under exceptionally mild conditions, avoiding the high temperatures often required in traditional thermal catalysis.
Other Transition Metal-Catalyzed Transformations Involving this compound
Beyond C-H activation, this compound is a valuable building block in a variety of other transition metal-catalyzed reactions, most notably in cross-coupling chemistry.
The Negishi cross-coupling reaction is a powerful C-C bond-forming reaction that couples an organozinc compound (the nucleophile) with an organic halide or triflate (the electrophile) in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents. wikipedia.org
The general mechanism involves three main steps: oxidative addition of the organic halide to the Pd(0) or Ni(0) catalyst, transmetalation of the organic group from zinc to the metal center, and reductive elimination of the final coupled product, which regenerates the active catalyst. illinois.edulibretexts.org
In the context of isothiazole chemistry, the Negishi coupling provides a robust method for the synthesis of functionalized isothiazoles. sci-hub.se To use an isothiazole as the nucleophilic partner, it must first be converted into an organozinc reagent. This is typically achieved by metal-halogen exchange from an iodo- or bromo-isothiazole. The resulting isothiazolylzinc reagent can then be coupled with various aryl or vinyl halides. This strategy has been successfully employed for the synthesis of biaryl isothiazoles, which are scaffolds of interest in medicinal and materials chemistry. sci-hub.se
Table 2: General Scheme for Negishi Coupling of an Isothiazole
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | Formation of Organozinc Reagent | Isothiazole-X (X=Br, I) + n-BuLi, then ZnCl₂ | Isothiazole-ZnCl |
| 2 | Cross-Coupling | Isothiazole-ZnCl + R-X' (X'=Br, I) | Isothiazole-R |
| Catalyst: Pd(PPh₃)₄ or other Pd/Ni complexes |
This table outlines the general two-step procedure for using an isothiazole as a nucleophile in a Negishi cross-coupling reaction.
Copper-Promoted C-O and C-N Cross-Coupling with Boronic Acids
Copper-promoted cross-coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam couplings, represent a significant method for the formation of carbon-heteroatom bonds, providing an alternative to palladium-catalyzed methods. researchgate.netorganic-chemistry.orgtcichemicals.com These reactions facilitate the coupling of boronic acids with a variety of N-H and O-H containing compounds, including amines, phenols, amides, and carbamates. organic-chemistry.org A key advantage of this methodology is the often milder reaction conditions, which can sometimes be performed at room temperature and open to the air, using copper(II) acetate as a common promoter. organic-chemistry.orgtcichemicals.com The mechanism is believed to involve the reoxidation of a copper catalyst by atmospheric oxygen. organic-chemistry.org
While extensive research has been conducted on copper-promoted cross-couplings with various aryl and alkyl boronic acids, specific studies detailing the reactivity of this compound in these transformations are less common in readily available literature. However, the general principles of these reactions can be extrapolated to this specific heterocyclic boronic acid. The reactivity in these couplings is influenced by the electronic properties of both the boronic acid and the coupling partner. organic-chemistry.org For instance, electron-rich anilines tend to react more readily than electron-poor ones in C-N bond formation. organic-chemistry.org
The Chan-Lam coupling is notable for its tolerance of a wide range of functional groups. organic-chemistry.org This methodology has been successfully applied to the N-arylation of various substrates, including complex nucleobases. researchgate.net The general reaction scheme involves the coupling of an arylboronic acid with a nucleophile (amine or alcohol) in the presence of a copper salt, often with a base and in a suitable solvent like dioxane. organic-chemistry.org
Table 1: General Conditions for Copper-Promoted Cross-Coupling
| Parameter | Typical Conditions |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂ |
| Boronic Acid | Aryl, Heteroaryl, Alkyl |
| Nucleophile | Amines, Alcohols, Amides |
| Solvent | Dioxane, Toluene, CH₂Cl₂ |
| Atmosphere | Often Air |
The scope of copper-promoted couplings extends to C-O bond formation, enabling the synthesis of diaryl ethers. researchgate.net The choice of ligands, solvents, and bases can be crucial for optimizing these reactions and preventing side reactions. tcichemicals.com Given the utility of isothiazole-containing compounds in various fields, the application of copper-promoted cross-coupling with this compound presents a valuable route for the synthesis of novel derivatives.
Miscellaneous Carbon-Carbon Bond Forming Reactions (e.g., Conjugate Additions, Homologations)
Beyond the widely recognized Suzuki-Miyaura coupling, this compound can participate in other important carbon-carbon bond-forming reactions, such as conjugate additions and homologations.
Conjugate Additions:
Rhodium and palladium-catalyzed conjugate addition (or 1,4-addition) of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. organic-chemistry.orgrsc.org This reaction allows for the introduction of an aryl group at the β-position of an enone, enoate, or other Michael acceptors. While specific examples utilizing this compound are not extensively documented, the general applicability of arylboronic acids suggests its potential in this transformation. organic-chemistry.org Catalytic systems often employ a transition metal complex and a ligand, with reaction conditions optimized to achieve high yields and, in some cases, high enantioselectivity. organic-chemistry.orgrsc.org
Table 2: Catalysts and Conditions for Conjugate Addition of Arylboronic Acids
| Catalyst System | Substrate Type | Key Features |
| Rh(acac)(C₂H₄)₂ / BINAP | α,β-Unsaturated ketones/amides | Addition of aqueous base improves yield |
| Pd(II) / Bipyridine | α,β-Unsaturated carbonyls | Mild and efficient conditions |
| Ru complexes | α,β-Unsaturated ketones | Neutral conditions, no additional ligand |
Homologations:
Homologation reactions serve to extend a carbon chain by a single methylene (B1212753) (-CH₂) unit. wikipedia.org The Arndt-Eistert synthesis is a classic example, converting a carboxylic acid to its next higher homolog. wikipedia.orgorganic-chemistry.org This multi-step process involves the formation of a diazoketone from an activated carboxylic acid, followed by a Wolff rearrangement to generate a ketene, which is then trapped by a nucleophile. organic-chemistry.org
Another relevant homologation involves the reaction of boronic acids or their corresponding boroxines with diazomethane (B1218177) derivatives. diva-portal.org For instance, boronic acids can be converted to their α-trimethylsilyl (TMS) substituted homologs. diva-portal.org This process typically involves the dehydration of the boronic acid to a boroxine (B1236090) before reacting with a carbenoid like TMS-diazomethane. diva-portal.org This methodology provides access to α-chiral allylboronic acids, which are valuable synthetic intermediates. diva-portal.org The isothiazole nucleus, being relatively stable, should be compatible with the conditions required for such homologation reactions.
Non-Catalytic Reactions and Reversible Chemical Behavior
This compound also undergoes several important non-catalytic transformations that are fundamental to its chemistry and application.
Oxidation of the Boronic Acid Moiety to Corresponding Alcohols
The boronic acid group can be readily oxidized to a hydroxyl group, providing a synthetic route to phenols or, in this case, isothiazol-5-ol. This transformation is a common and synthetically useful reaction for boronic acids. A standard and effective reagent for this oxidation is hydrogen peroxide (H₂O₂), often in the presence of a base such as sodium hydroxide (B78521) (NaOH). The reaction proceeds via the formation of a boronate intermediate, which then rearranges to furnish the alcohol product after workup. This method is generally high-yielding and tolerant of many functional groups.
Nucleophilic Substitution at the Boron Atom
The boron atom in a boronic acid is Lewis acidic and can readily undergo nucleophilic substitution. This reactivity is central to many of its applications. For example, in the presence of a base, the boronic acid can be converted to a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). rsc.org This boronate is a key intermediate in the transmetalation step of Suzuki-Miyaura cross-coupling reactions. rsc.org The boron atom can also be attacked by other nucleophiles, and this property is exploited in various chemical and biological sensing applications.
Reversible Esterification with Diols and Its Implications for Reactivity
Boronic acids undergo a reversible esterification reaction with diols to form boronic esters, also known as boronate esters. masterorganicchemistry.combyjus.comchemguide.co.ukresearchgate.net This equilibrium is highly dependent on the pH of the medium. researchgate.net The reaction is typically favored in neutral to basic conditions, where the boronic acid is in its more reactive, tetrahedral boronate form. Conversely, the ester is hydrolyzed back to the boronic acid and diol under acidic conditions. researchgate.net
The stability of the resulting boronic ester is influenced by the structure of the diol. rsc.org For instance, six-membered cyclic boronic esters are generally more thermodynamically stable than their five-membered counterparts. rsc.org The formation of these esters has significant implications for the reactivity of the boronic acid. Boronic esters are often less reactive than the corresponding boronic acids in certain coupling reactions due to the reduced Lewis acidity of the boron center. rsc.orgresearchgate.net However, their increased stability can be advantageous, allowing them to be purified by chromatography and used in reactions where the free boronic acid might be unstable. rsc.orgorganic-chemistry.org For example, pinacol esters are commonly used as stable, isolable surrogates for boronic acids. rsc.org This reversible esterification is the fundamental principle behind boronate-affinity chromatography, a technique used for the separation and purification of diol-containing compounds like saccharides. researchgate.net
Advanced Applications and Research Trajectories of Isothiazol 5 Ylboronic Acid
Isothiazol-5-ylboronic Acid as a Strategic Building Block in Complex Organic Synthesis
The utility of this compound as a strategic building block is underscored by its successful application in the modular construction of diverse heterocyclic systems and the synthesis of complex fused and polycyclic heteroaromatic compounds. Its reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the precise and efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. boronmolecular.comnih.govrsc.org
Modular Construction of Diverse Heterocyclic Scaffolds
This compound serves as a versatile linchpin for the assembly of a wide array of heterocyclic scaffolds. The isothiazole (B42339) ring itself is a privileged structure in medicinal chemistry, and the boronic acid handle provides a gateway for its incorporation into larger, more complex molecules. ethernet.edu.et Through palladium-catalyzed cross-coupling reactions, the isothiazol-5-yl moiety can be readily appended to various aromatic and heteroaromatic partners, leading to the generation of novel molecular frameworks. For instance, coupling with substituted pyridines, pyrazoles, or other heterocycles can yield libraries of compounds for biological screening. google.comcresset-group.com The modular nature of this approach allows for systematic variation of the coupling partner, facilitating the exploration of structure-activity relationships.
A key advantage of using boronic acids, including this compound, is their general stability and compatibility with a broad range of functional groups. nih.gov This robustness permits the construction of highly functionalized heterocyclic systems without the need for extensive protecting group strategies. The ability to form MIDA (N-methyliminodiacetic acid) boronates further enhances their utility by protecting the boronic acid from conditions that would otherwise be incompatible, allowing for more complex synthetic sequences. orgsyn.org
Synthesis of Fused and Polycyclic Heteroaromatic Systems
The application of this compound extends to the synthesis of more intricate fused and polycyclic heteroaromatic systems. These complex structures are often found in natural products and pharmacologically active compounds. Palladium-catalyzed intramolecular C-H arylation reactions, following an initial Suzuki-Miyaura coupling, can be employed to construct fused ring systems. researchgate.net For example, the reaction of this compound with a suitably functionalized di-iodinated aromatic compound can lead to the formation of acenaphthylene-fused isothiazole derivatives. beilstein-journals.org
Contributions to Medicinal Chemistry and Pharmaceutical Discovery
This compound and its derivatives have made significant contributions to the field of medicinal chemistry, primarily by serving as key intermediates in the synthesis of biologically active molecules. evitachem.combldpharm.com The unique properties of the isothiazole ring, combined with the reactivity of the boronic acid group, make this compound a valuable tool for drug discovery and development. researchgate.net
Generation of Pharmaceutical Intermediates and Lead Compounds
This compound is a crucial building block for the synthesis of pharmaceutical intermediates and lead compounds. chemscene.com Its ability to participate in robust and high-yielding cross-coupling reactions allows for the efficient construction of the core structures of many potential drug candidates. rsc.org For example, it can be used to synthesize isothiazole-containing analogues of known kinase inhibitors or other biologically active molecules. cresset-group.com
The isothiazole moiety is a bioisostere for other five-membered heterocycles like thiazole (B1198619) or oxazole, and its incorporation can lead to improved pharmacological properties such as enhanced potency, selectivity, or metabolic stability. nih.gov The use of this compound enables the rapid generation of diverse libraries of isothiazole-containing compounds, which can then be screened for biological activity against various therapeutic targets.
Exploration of Structure-Activity Relationships in Boron-Containing Isothiazole Derivatives
The systematic modification of molecules and the evaluation of their biological effects are central to medicinal chemistry. This compound provides an excellent platform for exploring structure-activity relationships (SAR) in boron-containing isothiazole derivatives. mdpi.com By keeping the isothiazole-boronic acid core constant and varying the substituents on either the isothiazole ring or the coupling partner, chemists can systematically probe the effects of structural changes on biological activity. nih.gov
For instance, in the development of kinase inhibitors, the isothiazole ring can serve as a key interaction motif with the target protein. By synthesizing a series of derivatives with different groups attached to the isothiazole or the coupled aromatic ring, researchers can map the binding pocket and optimize the compound's affinity and selectivity. cresset-group.com This iterative process of synthesis and biological testing is essential for the development of new and effective drugs. The ability of boronic acids to form reversible covalent bonds with certain amino acid residues in proteins adds another dimension to their potential as therapeutic agents. boronmolecular.commdpi.com
Table 1: Examples of Isothiazole Derivatives and their Biological Relevance
| Compound Class | Synthetic Application of this compound | Potential Therapeutic Area |
| Isothiazole-substituted Pyridines | Suzuki-Miyaura coupling with functionalized pyridines | Oncology (e.g., Kinase inhibitors) |
| Fused Isothiazolo-quinolines | Sequential Suzuki coupling and intramolecular C-H activation | Anti-infectives, Anti-inflammatory |
| Biaryl Isothiazoles | Suzuki-Miyaura coupling with various aryl halides | Various, depending on the nature of the aryl partner |
Development of Novel Synthetic Routes for Biologically Relevant Isothiazole Molecules
The availability of this compound has spurred the development of novel and more efficient synthetic routes to biologically important isothiazole-containing molecules. nih.gov Traditional methods for synthesizing substituted isothiazoles can sometimes be lengthy and low-yielding. The use of this compound in palladium-catalyzed cross-coupling reactions offers a more direct and versatile approach. rsc.org
This has been particularly impactful in the synthesis of complex natural products and their analogues, where the isothiazole moiety is a key structural feature. Furthermore, the development of new catalysts and reaction conditions for Suzuki-Miyaura couplings continues to expand the scope and utility of this compound in organic synthesis. nih.gov The ability to perform these reactions under mild conditions and with high functional group tolerance is a significant advantage in the synthesis of complex and delicate molecules. rsc.org
Applications in Materials Science and Functional Materials Development
The unique structural and electronic characteristics of the isothiazole ring, combined with the versatile reactivity of the boronic acid group, position this compound as a promising candidate for the development of advanced functional materials. nih.gov While direct applications are emerging, the established use of analogous thiazole and boronic acid derivatives in materials science provides a strong indication of its potential. numberanalytics.comchemrxiv.org
This compound serves as a valuable precursor for creating advanced organic materials with properties tailored for specific applications, such as organic electronics. The isothiazole heterocycle is a component in various functional materials, and its incorporation can influence the electronic and photophysical properties of the resulting products. thieme-connect.com Thiazole-containing polymers, for example, have been investigated for their electrical conductivity and are used in the development of Organic Light-Emitting Diodes (OLEDs) due to their luminescent properties. numberanalytics.comresearchgate.net
Through polymerization reactions, particularly Suzuki-Miyaura cross-coupling, this compound can be integrated into the main chain of conjugated polymers. rsc.org This allows for the synthesis of materials with tunable band gaps, charge transport capabilities, and thermal stability. For instance, polymers incorporating thiazole and imidazo[2,1-b]thiazole (B1210989) units have demonstrated applications in polymer solar cells and exhibit good thermal stability and low energy bands. rsc.orgacs.org The strategic inclusion of the isothiazole unit from this compound could lead to the fabrication of novel semiconductors for thin-film transistors or active layers in organic photovoltaic (OPV) devices. acs.orgacs.orgresearchgate.netrsc.org
Table 1: Potential Applications of Isothiazole-Based Materials
| Application Area | Potential Material Type | Key Property Influenced by Isothiazole Unit |
|---|---|---|
| Organic Electronics | Conjugated Polymers | Electrical conductivity, Luminescence numberanalytics.com |
| Organic Photovoltaics (OPV) | Polymer Acceptors/Donors | Band gap, Charge mobility acs.orgchemigo.net |
| Organic Light-Emitting Diodes (OLED) | Emissive Layer Materials | Luminescent properties, Color tuning numberanalytics.comresearchgate.net |
The incorporation of boron into polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems is a significant strategy for creating materials with unique optoelectronic properties. rsc.org These boron-doped materials are of interest for their potential use in organic optoelectronics and as models for boron-doped graphene. rsc.org this compound is an ideal building block for this purpose, enabling the introduction of both a boron atom and an isothiazole ring into a larger conjugated framework.
The synthesis of such systems can be achieved through reactions that leverage the boronic acid functionality, leading to the formation of fully fused boron-doped PAHs. rsc.org These materials often exhibit interesting photophysical behaviors, such as fluorescence, and their Lewis acidity can be tuned by the molecular structure. rsc.org The presence of the isothiazole ring can further modify the electronic structure and stability of these boron-doped systems. Research into thiazole-boron complexes has shown that these compounds can act as fluorescent dyes with aggregation-induced emission enhancement effects, a desirable property for solid-state lighting and display applications. researchgate.net
Computational and Theoretical Investigations of this compound
Computational and theoretical studies are crucial for understanding the fundamental properties of this compound and for predicting its behavior in chemical reactions and materials applications. lumtec.com.tw
Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to investigate the geometric and electronic structure of isothiazole derivatives and to elucidate reaction mechanisms. researchgate.net Such studies can provide insights into bond lengths, net charges, dipole moments, and heats of formation, which are all critical for understanding the reactivity of the molecule. researchgate.net For instance, theoretical investigations into the Suzuki-Miyaura reaction, the primary transformation for boronic acids, have helped to characterize the elusive intermediates and transition states, such as the arylpalladium(II)boronate complexes. nih.govacs.orgchemrxiv.org
By applying these computational techniques to this compound, researchers can model its participation in cross-coupling reactions. This allows for the prediction of reaction pathways, activation energies, and the factors that control regioselectivity and stereoselectivity. Understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, helps to explain the molecule's reactivity and its potential as an electron-donating or electron-accepting unit in larger systems. acs.org
Table 2: Theoretical Methods for Investigating Isothiazole Derivatives
| Theoretical Method | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Geometric structure, Electronic properties (HOMO/LUMO), Reaction energies researchgate.netacs.org | Predicts reactivity, stability, and suitability for electronic materials. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, Excited state properties bohrium.com | Models optical properties for applications in OLEDs and sensors. |
| Ab-initio R-matrix method | Electron scattering cross-sections, Shape resonances dntb.gov.ua | Characterizes interactions with low-energy electrons. |
Predictive modeling extends the insights from quantum mechanical studies to forecast the properties of new, yet-to-be-synthesized molecules and materials. By computationally screening virtual libraries of compounds derived from this compound, it is possible to identify candidates with desired electronic, optical, or chemical properties. vulcanchem.com
For example, computational tools can be used to design novel conjugated polymers incorporating the isothiazole unit, predicting their band gaps and charge transport characteristics before undertaking their synthesis. This rational design approach accelerates the discovery of new materials for applications like organic solar cells and LEDs. vulcanchem.com In the context of drug discovery, computational methods have been used with analogs like 3-methyl-isothiazol-5-ylboronic acid to identify potential bioisosteric replacements in kinase inhibitors, demonstrating the power of predictive modeling in molecular design. vulcanchem.com This same approach can be applied to materials science to design functional molecules with tailored properties based on the this compound scaffold.
Future Research Directions and Emerging Opportunities
The exploration of this compound is still in its early stages, with significant opportunities for future research and development. Based on the established chemistry of related compounds, several promising avenues can be identified.
A primary area for future work is the synthesis and characterization of novel conjugated polymers and oligomers derived from this compound. By systematically varying the co-monomers in polymerization reactions, a wide range of materials with different electronic and optical properties can be created. The performance of these new materials in devices such as OLEDs, OPVs, and field-effect transistors will be a key area of investigation. acs.orgmdpi.comexpresspolymlett.com
Another emerging opportunity lies in the development of new boron-doped functional materials. The synthesis of complex, fully fused heterocyclic systems containing the isothiazole-boron motif could lead to materials with novel photophysical properties, enhanced stability, and potential for use as sensors or in photodynamic therapy. nih.govrsc.org
Furthermore, the field would benefit from more in-depth computational studies focused specifically on this compound and its derivatives. Such research could build a comprehensive understanding of its structure-property relationships, guiding the experimental design of new materials with optimized performance. The synergy between predictive modeling and experimental synthesis will be crucial for unlocking the full potential of this versatile building block in materials science.
Integration with Flow Chemistry and Automated Synthesis
The synthesis and application of this compound and its derivatives are increasingly benefiting from the adoption of advanced chemical technologies like flow chemistry and automated synthesis. These methodologies offer significant advantages in terms of reaction control, efficiency, safety, and scalability over traditional batch processing. nih.govresearchgate.net
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for the synthesis of boronic acids. organic-chemistry.org Many synthetic routes to boronic acids, including this compound, may involve highly reactive organometallic intermediates, such as organolithium species. okayama-u.ac.jp In batch reactors, these reactions often require cryogenic temperatures to control their high reactivity and prevent side reactions. Flow reactors, however, enable superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of impurities even at higher temperatures. okayama-u.ac.jp This enhanced control makes the process safer and more efficient.
A key advantage of flow chemistry is the significant reduction in reaction time. For instance, lithiation-borylation sequences that might take hours in a batch setup can be completed in seconds or minutes in a continuous flow system. organic-chemistry.org This rapid processing not only accelerates synthesis but also allows for high throughput, making it an attractive method for producing chemical building blocks on a multigram scale. organic-chemistry.org
Table 1: Comparison of Batch vs. Flow Synthesis for Boronic Acid Preparation
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Typically hours | Seconds to minutes organic-chemistry.org |
| Temperature Control | Challenging, often requires cryogenic conditions | Precise, allows for higher temperatures okayama-u.ac.jp |
| Safety | Higher risk with exothermic reactions and unstable intermediates | Improved safety due to small reaction volumes at any given time nih.gov |
| Scalability | Complex, re-optimization often needed | Simpler, achieved by extending run time organic-chemistry.org |
| Throughput | Lower | High, up to several grams per hour organic-chemistry.org |
| Side Reactions | More prone to side product formation | Suppresses side reactions, leading to higher purity okayama-u.ac.jp |
Automated synthesis platforms represent another frontier, enabling the rapid and iterative construction of complex molecules. chemrxiv.org In this context, boronic acids are crucial reagents, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.org To be compatible with automated iterative synthesis, boronic acids like this compound are often converted into more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates. rsc.org These MIDA boronates are robust, crystalline solids that are stable to chromatography and a wide range of reaction conditions, yet can be deprotected under mild conditions to liberate the reactive boronic acid in situ for the next coupling step. chemrxiv.orgrsc.org
This iterative cross-coupling strategy, powered by automation, allows for the programmed assembly of molecular building blocks, akin to how peptides and oligonucleotides are synthesized. chemrxiv.org The integration of this compound into such automated platforms would dramatically accelerate the discovery of new pharmaceuticals and functional materials incorporating the isothiazole motif.
Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly guiding the development of synthetic routes for fine chemicals and pharmaceutical intermediates, including this compound. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. scribd.com
One of the key metrics used to evaluate the "greenness" of a chemical process is the E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product. scribd.com Traditional multi-step syntheses in the pharmaceutical industry often have high E-Factors. By applying green chemistry principles, the synthesis of isothiazole-containing compounds can be made more sustainable.
Key strategies for greener synthesis of and with this compound include:
Catalysis: Utilizing catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. The Suzuki-Miyaura coupling, a primary application of this compound, is itself a catalytic process, typically using palladium catalysts. rsc.org Research focuses on developing more active catalysts that work at lower loadings and under milder conditions.
Solvent Selection: Many organic reactions use volatile and often toxic organic solvents. A major green chemistry goal is to replace these with safer alternatives like water, ethanol, or even to perform reactions in solvent-free conditions. scribd.com For applications involving this compound, exploring aqueous conditions for cross-coupling reactions is a key area of research.
Atom Economy: This principle, developed by Barry Trost, considers the efficiency with which atoms from the reactants are incorporated into the final product. Reactions with high atom economy, like addition reactions, are preferred over those that generate significant byproducts, such as substitution or elimination reactions. scribd.com
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions like Suzuki-Miyaura couplings with this compound to proceed under milder, more energy-efficient conditions. rsc.org
Table 2: Green Chemistry Principles Applied to this compound
| Green Chemistry Principle | Application in Synthesis/Use of this compound |
| Prevention (E-Factor) | Designing synthetic routes with fewer steps and higher yields to minimize the overall waste generated. scribd.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product during coupling reactions. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids for cross-coupling reactions. scribd.com |
| Catalysis | Employing highly efficient palladium or other metal catalysts to facilitate reactions like Suzuki-Miyaura coupling with minimal waste. rsc.org |
By adopting these principles, the lifecycle of this compound, from its synthesis to its application in creating more complex molecules, can be made significantly more environmentally benign.
Expanding the Scope of Isothiazolylboronic Acid Chemistry in Diverse Chemical Transformations
While this compound is a valuable reagent for the workhorse Suzuki-Miyaura cross-coupling reaction, its utility extends to a broader range of modern organic transformations. The unique electronic properties of the isothiazole ring and the versatility of the boronic acid functional group enable its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Researchers are continually expanding the reaction toolkit for boronic acids, and these new methods can be applied to heteroaromatic substrates like this compound. This allows for the synthesis of novel isothiazole-containing compounds with diverse functionalities and substitution patterns, which would be difficult to access through traditional methods.
Some of the advanced chemical transformations where this compound can be a key building block include:
Chan-Lam Coupling: This reaction forms a carbon-heteroatom bond, typically a C-N or C-O bond, by coupling a boronic acid with an amine or alcohol. This provides a direct route to 5-amino- or 5-alkoxyisothiazoles, which are important pharmacophores.
Petasis (Boro-Mannich) Reaction: A multicomponent reaction between a boronic acid, an amine, and an aldehyde to form α-amino acids. Using this compound in this reaction would lead to the synthesis of novel amino acids bearing an isothiazole side chain.
Activation of C-F Bonds: Nickel-catalyzed cross-coupling reactions have been developed that can selectively activate and couple arylboronic acids with robust C-F bonds. beilstein-journals.org This allows this compound to be coupled with fluoroaromatic compounds, which are prevalent in medicinal chemistry.
Accelerated Click Reactions: Recent studies have shown that boronic acids can catalyze or participate in condensation-based click reactions under ambient conditions, for example, in microdroplets. rsc.org This opens up possibilities for using this compound in rapid, high-efficiency conjugation and material synthesis.
Table 3: Diverse Chemical Transformations for this compound
| Reaction Type | Reactants | Product Type | Significance |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Palladium Catalyst | 5-Aryl/Vinyl-isothiazole | Core reaction for C-C bond formation. rsc.org |
| Chan-Lam Coupling | Amine/Alcohol, Copper Catalyst | 5-Amino/Alkoxy-isothiazole | Direct formation of C-N and C-O bonds. |
| Petasis Reaction | Amine, Aldehyde | Isothiazolyl-substituted α-amino acid | Multicomponent synthesis of novel amino acids. |
| C-F Bond Activation Coupling | Fluoroaromatic Compound, Nickel Catalyst | 5-Aryl-isothiazole | Access to complex fluoro-biaryl structures. beilstein-journals.org |
| Click Chemistry | Amines, Aldehydes (in microdroplets) | Heterocyclic products (e.g., Iminoboronates) | Rapid, catalyst-free synthesis and functionalization. rsc.org |
The continued exploration of these and other emerging reactions will undoubtedly broaden the synthetic utility of this compound, cementing its role as a versatile building block in modern organic and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Isothiazol-5-ylboronic acid and verifying its purity?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and halogenated isothiazole precursors. Post-synthesis purification is achieved via column chromatography, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>95%). Ensure reproducibility by documenting solvent systems (e.g., THF/H₂O), temperature, and reaction time .
Q. How should researchers design experiments to characterize this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (e.g., 40–75% RH), temperature ranges (e.g., 4°C to 40°C), and light conditions. Monitor degradation using HPLC-MS and FTIR spectroscopy at intervals (e.g., 0, 7, 30 days). Include control samples and triplicate measurements to ensure data reliability. Report deviations using error margins and statistical significance tests (e.g., ANOVA) .
Q. What analytical techniques are essential for distinguishing this compound from its boronate ester derivatives?
- Methodological Answer : Use a combination of ¹¹B NMR (to identify boron coordination environments) and mass spectrometry (ESI-MS) to differentiate the free boronic acid (B(OH)₂) from esterified forms (e.g., pinacol boronate). Compare retention times in reverse-phase HPLC under acidic mobile phases to resolve overlapping peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency reported for this compound in cross-coupling reactions?
- Methodological Answer : Perform comparative studies under standardized conditions (catalyst loading, solvent, base). Use Design of Experiments (DoE) to isolate variables (e.g., ligand effects, oxygen sensitivity). Validate results with kinetic studies (e.g., monitoring reaction progress via in-situ IR) and replicate experiments across independent labs. Cross-reference datasets with published literature to identify outliers or methodological discrepancies .
Q. What strategies optimize the aqueous solubility of this compound for biomedical applications without compromising reactivity?
- Methodological Answer : Explore pH-dependent solubility profiles by titrating the compound in buffered solutions (pH 3–9). Modify the boronic acid moiety via pro-drug strategies (e.g., forming trifluoroborate salts) or nanoformulation (e.g., liposomal encapsulation). Assess reactivity using model cross-coupling reactions in aqueous media (e.g., H₂O/EtOH) and validate biocompatibility via cell viability assays .
Q. How should researchers design a data management plan for studies involving this compound to ensure reproducibility?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Document raw spectral data (NMR, HPLC), reaction conditions, and metadata in structured formats (e.g., .cif for crystallography, .mnova for NMR). Use version-controlled repositories (e.g., Zenodo, Figshare) and cite datasets with DOIs. Include detailed experimental protocols in supplementary materials to address replication challenges .
Data Presentation and Analysis
Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer : Compare solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent aggregation. Use computational tools (e.g., DFT calculations) to predict NMR shifts and validate assignments. Cross-check with X-ray crystallography data, if available, to confirm molecular geometry .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) affecting yield and purity. Use control charts (e.g., Shewhart charts) to monitor variability over time. Report relative standard deviations (RSD) for key metrics (e.g., purity RSD < 2%) and include outlier analysis in supplementary materials .
Tables for Comparative Analysis
Table 1 : Key Variables Impacting Suzuki-Miyaura Reactions with this compound
| Variable | Optimal Range | Impact on Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | 70–85 | |
| Solvent | THF/H₂O (3:1) | Max. solubility | |
| Temperature | 80–100°C | >90 (kinetic boost) | |
| Base | Na₂CO₃ | pH stability |
Table 2 : Stability Data Under Accelerated Conditions (40°C/75% RH)
| Time (Days) | Purity (%) | Degradation Products Identified |
|---|---|---|
| 0 | 99.5 | None |
| 7 | 98.2 | Trace boroxine |
| 30 | 95.8 | Boroxine, isothiazole oxide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
